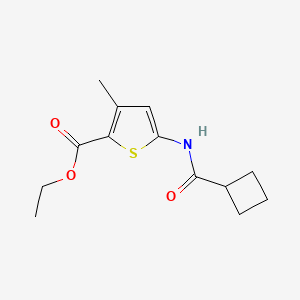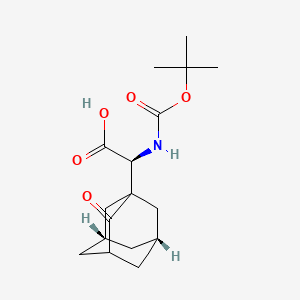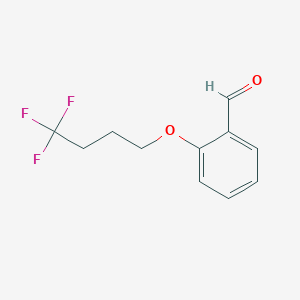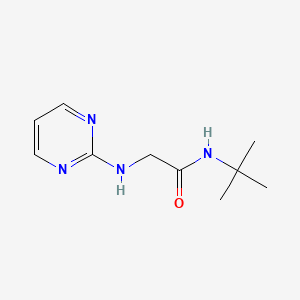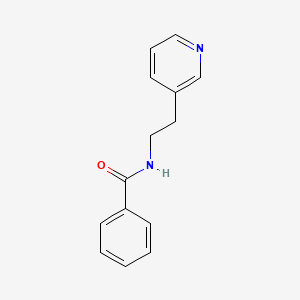
n-(2-(Pyridin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.
Applications De Recherche Scientifique
N-(2-(Pyridin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s molecular interactions and binding affinities with target proteins have been studied through docking studies, revealing its suitability for further development .
Comparaison Avec Des Composés Similaires
N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamide: This compound features a pyridine ring attached to the benzamide moiety at the 2-position, rather than the 3-position.
N-(Pyridin-4-yl)benzamide: Similar to this compound, but with the pyridine ring attached at the 4-position.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and exhibit structural similarities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
Clé InChI |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


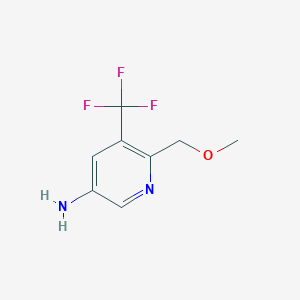


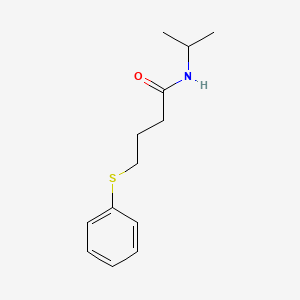
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
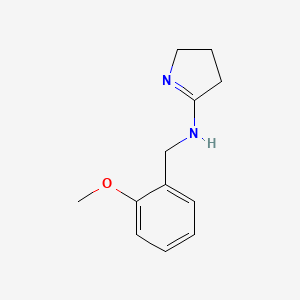


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
